

Application Notes and Protocols for the Synthesis of Adrenochrome Monosemicarbazone (Carbazochrome)

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Compound of Interest		
Compound Name:	Adrenochrome	
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These application notes provide a comprehensive overview and detailed protocols for the synthesis of **adrenochrome** monosemicarbazone, a hemostatic agent also known as carbazochrome. The document includes quantitative data, detailed experimental procedures, and diagrams illustrating the synthesis workflow and the compound's mechanism of action.

Introduction

Adrenochrome monosemicarbazone, or carbazochrome, is a derivative of adrenochrome, an oxidation product of epinephrine (adrenaline)[1][2]. It is utilized as a hemostatic agent to reduce capillary bleeding[3][4]. Unlike adrenaline, carbazochrome does not possess sympathomimetic properties and thus does not affect heart rate or blood pressure[5]. Its mechanism of action involves the aggregation and adhesion of platelets to form a plug at the site of injury, thereby ceasing blood flow[3][4]. The synthesis of carbazochrome is a two-step process involving the oxidation of adrenaline to the unstable intermediate adrenochrome, followed by a condensation reaction with semicarbazide to form the stable carbazochrome[1][5].

Quantitative Data Summary

The following tables summarize the reactants and expected yields for the synthesis of carbazochrome based on established protocols.



Table 1: Reactants for the Synthesis of Adrenochrome

Reactant	Role	Quantity (parts by weight)
Adrenaline	Starting Material	1
Silver Oxide	Oxidizing Agent	2 - 6
Methanol or Ethanol	Solvent	150 - 250

Table 2: Reactants for the Synthesis of Carbazochrome from Adrenochrome

Reactant	Role	Quantity (parts by weight)
Adrenochrome	Intermediate	1
Water	Solvent	45 - 55
Semicarbazide Hydrochloride	Reactant	2
Sodium Acetate	Buffer	2

Table 3: Expected Yield and Physical Properties

Product	Expected Yield (parts by weight)	Appearance	Melting Point
Adrenochrome Monosemicarbazone Dihydrate	0.30 - 0.40	Red-orange prismatic needles	203°C (with decomposition)[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of carbazochrome.

Protocol 1: Synthesis of Adrenochrome from Adrenaline

This protocol describes the oxidation of adrenaline to **adrenochrome** using silver oxide.



Materials:

- Adrenaline
- Silver oxide (Ag₂O)
- Methanol or Ethanol
- Stirring apparatus
- Filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator

Procedure:

- Prepare a suspension of 1 part by weight of adrenaline and 2 to 6 parts by weight of silver oxide in 150 to 250 parts by weight of methanol or ethanol in a suitable reaction vessel.
- Stir the suspension vigorously for approximately 10 minutes at room temperature[1].
- Separate the solid silver salts by filtration to obtain the alcoholic solution of adrenochrome[1].
- Quickly evaporate the filtrate to dryness at a low temperature under vacuum using a rotary evaporator. This will yield red crystals of adrenochrome[1].
- Proceed immediately to the next step due to the instability of adrenochrome[5].

Protocol 2: Synthesis of Adrenochrome Monosemicarbazone (Carbazochrome)

This protocol details the conversion of **adrenochrome** to the stable carbazochrome.

Materials:

Adrenochrome (from Protocol 1)



- Deionized water
- Semicarbazide hydrochloride
- Sodium acetate
- Filtration apparatus
- · Recrystallization apparatus
- Diluted ethanol

Procedure:

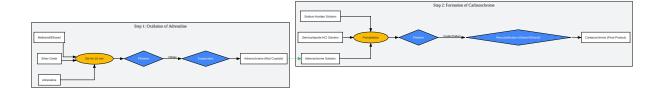
- Dissolve the red crystals of adrenochrome obtained in Protocol 1 in 45 to 55 parts by weight of water[1].
- In separate beakers, prepare aqueous solutions of:
 - 2 parts of semicarbazide hydrochloride in 2 to 3 parts of water.
 - 2 parts of sodium acetate in 2 to 3 parts of water[1].
- Add the sodium acetate solution to the adrenochrome solution, followed by the addition of the semicarbazide hydrochloride solution[1].
- A precipitate of red-orange prismatic needles will form[1][5].
- Separate the precipitate by filtration[1].
- Recrystallize the crude product from diluted ethanol to obtain pure adrenochrome monosemicarbazone dihydrate[1].
- Dry the purified crystals. The expected yield is 0.30 to 0.40 parts by weight[1].

Diagrams

Experimental Workflow



The following diagram illustrates the workflow for the synthesis of carbazochrome.



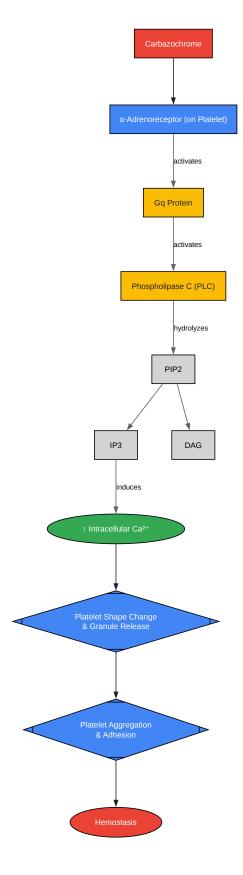
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Caption: Workflow for the two-step synthesis of carbazochrome.

Signaling Pathway of Carbazochrome

The diagram below outlines the proposed mechanism of action of carbazochrome in hemostasis.





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Caption: Carbazochrome's mechanism of action in promoting hemostasis.



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